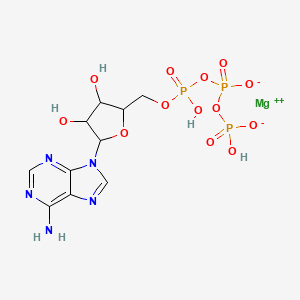

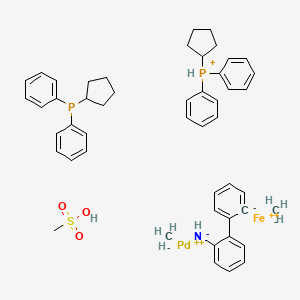

![molecular formula C27H27N3S B13387558 N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium, represented by the symbol Na (from the Latin name “natrium”), is a chemical element belonging to the alkali metal group in the periodic table. It is a soft, silvery-white, highly reactive metal. Sodium is the sixth most abundant element in the Earth’s crust and is found in numerous minerals such as feldspars, sodalite, and halite (sodium chloride). It is essential for various biological processes and has extensive industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium is typically prepared through the electrolysis of molten sodium chloride. This process involves passing an electric current through the molten salt, which results in the formation of sodium metal and chlorine gas. The reaction can be represented as: [ 2NaCl(l) \rightarrow 2Na(s) + Cl_2(g) ]

Industrial Production Methods

Industrially, sodium is produced using the Downs cell, which is an electrolytic cell specifically designed for the electrolysis of molten sodium chloride. The cell operates at temperatures around 600°C, and the sodium metal is collected at the cathode while chlorine gas is released at the anode .

Análisis De Reacciones Químicas

Types of Reactions

Sodium undergoes various types of chemical reactions, including:

-

Oxidation: : Sodium reacts with oxygen to form sodium oxide (Na₂O) and sodium peroxide (Na₂O₂). [ 4Na(s) + O_2(g) \rightarrow 2Na_2O(s) ] [ 2Na(s) + O_2(g) \rightarrow Na_2O_2(s) ]

-

Reduction: : Sodium can reduce other compounds, such as in the Birch reduction, where sodium in liquid ammonia reduces aromatic rings.

-

Substitution: : Sodium reacts with halogens to form sodium halides, such as sodium chloride (NaCl). [ 2Na(s) + Cl_2(g) \rightarrow 2NaCl(s) ]

Common Reagents and Conditions

Sodium reacts vigorously with water to form sodium hydroxide (NaOH) and hydrogen gas (H₂). This reaction is highly exothermic and can be explosive under certain conditions. [ 2Na(s) + 2H_2O(l) \rightarrow 2NaOH(aq) + H_2(g) ]

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Sodium ions are essential for maintaining the electrochemical gradient across cell membranes. The sodium-potassium pump, a membrane-bound enzyme, actively transports sodium ions out of the cell and potassium ions into the cell. This process is vital for nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Comparación Con Compuestos Similares

Sodium is part of the alkali metal group, which includes lithium, potassium, rubidium, cesium, and francium. These elements share similar properties, such as high reactivity and the ability to form strong bases. sodium is unique due to its abundance and extensive use in various applications .

Similar Compounds

Lithium (Li): Used in batteries and psychiatric medications.

Potassium (K): Essential for plant growth and used in fertilizers.

Rubidium (Rb): Used in research and development of atomic clocks.

Cesium (Cs): Used in drilling fluids and atomic clocks.

Francium (Fr): Highly radioactive and has limited applications.

Propiedades

Fórmula molecular |

C27H27N3S |

|---|---|

Peso molecular |

425.6 g/mol |

Nombre IUPAC |

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |

InChI |

InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25-,26-/m1/s1 |

Clave InChI |

GGAOZHGXEGTTFN-WGURPXDASA-N |

SMILES isomérico |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N |

SMILES canónico |

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

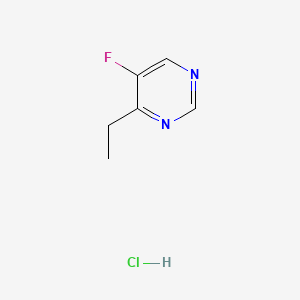

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)

![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)

![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)

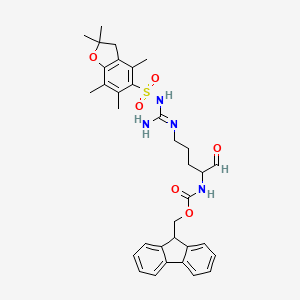

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)

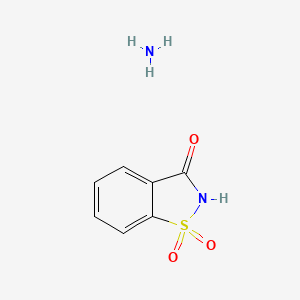

![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

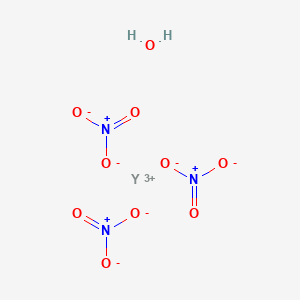

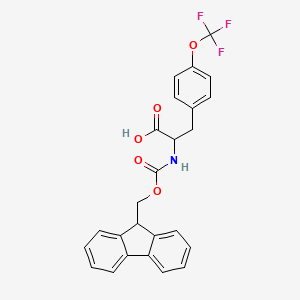

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)